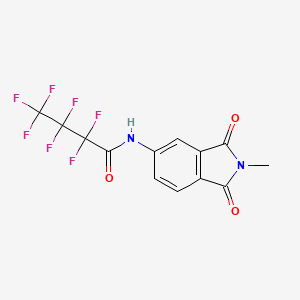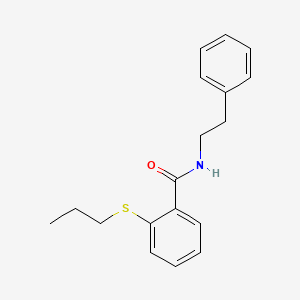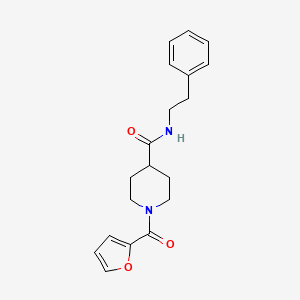
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide, also known as FPEP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine carboxamides and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain, and their inhibition results in the anti-inflammatory and analgesic effects of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. In addition, 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has been found to possess antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its purity can be determined by various analytical techniques. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has also been found to possess various biological activities, making it a potential candidate for the development of new drugs. However, there are also some limitations to the use of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide. One area of research could be the development of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide-based drugs for the treatment of inflammation, pain, and cancer. Another area of research could be the investigation of the mechanism of action of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide and its effects on different cell types. Additionally, the potential side effects and toxicity of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide need to be investigated to ensure its safety for use in humans.
合成法
The synthesis of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves the reaction of 2-furoyl chloride with N-(2-phenylethyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide as a white crystalline solid with a melting point of 133-135°C. The purity of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-11-8-15-5-2-1-3-6-15)16-9-12-21(13-10-16)19(23)17-7-4-14-24-17/h1-7,14,16H,8-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJIONYSLCPMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)
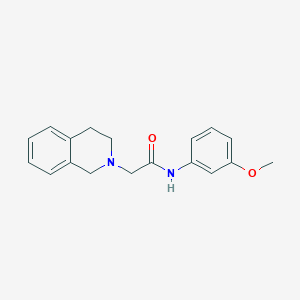
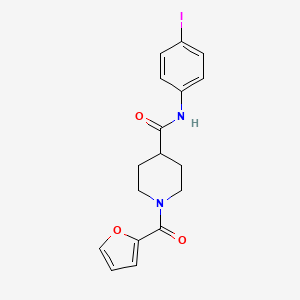
![9-[morpholin-4-yl(oxo)acetyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5459934.png)

![{[4-(diethylamino)phenyl]hydrazono}(4-phenyl-1,3-thiazol-2-yl)acetonitrile](/img/structure/B5459943.png)

![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459970.png)
![1-(4-methoxybenzoyl)-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5459979.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5459982.png)
![ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5459990.png)
